2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide
Overview
Description
2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide is a chemical compound with the molecular formula C11H9F2N3O It is characterized by the presence of a quinoline ring, a difluoro group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide typically involves the following steps:
Quinoline Derivative Synthesis: The quinoline ring is synthesized through the Skraup synthesis or Friedländer synthesis.
Difluoro Group Introduction: The difluoro group is introduced using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Acetohydrazide Formation: The acetohydrazide moiety is introduced through a reaction with hydrazine hydrate and acetic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: Reduced forms of the compound.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interaction with biomolecules.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide can be compared with other similar compounds, such as:
2,2-Difluoro-2-(quinolin-5-yl)acetohydrazide: Similar structure but different position of the quinoline ring.
2,2-Difluoro-2-(quinolin-8-yl)acetohydrazide: Another positional isomer with distinct properties.
2,2-Difluoro-2-(benzofuran-6-yl)acetohydrazide: Similar difluoro group but different heterocyclic core.
Properties
IUPAC Name |
2,2-difluoro-2-quinolin-6-ylacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O/c12-11(13,10(17)16-14)8-3-4-9-7(6-8)2-1-5-15-9/h1-6H,14H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSMMTATFHVVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(C(=O)NN)(F)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730686 | |
Record name | 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943541-39-7 | |
Record name | 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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